molecular formula C9H20O6P2 B14636995 (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate CAS No. 51994-08-2

(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate

Cat. No.: B14636995
CAS No.: 51994-08-2
M. Wt: 286.20 g/mol
InChI Key: ZKAPWMRNCPEOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate is an organophosphorus compound with the molecular formula C₉H₂₀O₆P₂ and a molecular weight of 286.199 g/mol . This compound is known for its unique structure, which includes a dioxaphosphinan ring and diethyl phosphate groups. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate typically involves the reaction of diethyl phosphite with a suitable precursor, such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane . The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions in specialized reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, including distillation and crystallization, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphates, depending on the reaction conditions and reagents used .

Scientific Research Applications

(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. It can also inhibit certain enzymes by interacting with their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

  • Diethyl phosphate (CAS#: 598-02-7)
  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane (CAS#: 2428-06-0)

Comparison: Compared to similar compounds, (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate is unique due to its dioxaphosphinan ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .

Properties

CAS No.

51994-08-2

Molecular Formula

C9H20O6P2

Molecular Weight

286.20 g/mol

IUPAC Name

(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate

InChI

InChI=1S/C9H20O6P2/c1-5-13-17(10,14-6-2)15-16-11-7-9(3,4)8-12-16/h5-8H2,1-4H3

InChI Key

ZKAPWMRNCPEOOG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OP1OCC(CO1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.